molecular formula C15H12BrClN2O3 B5700877 N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide

N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B5700877
M. Wt: 383.62 g/mol
InChI Key: BOTPFUYKXLZLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer and bacterial cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is involved in bacterial DNA replication.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of bacterial cells.

Advantages and Limitations for Lab Experiments

N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anticancer and antibacterial activity. However, it also has several limitations. It is highly toxic and can be difficult to handle in the lab. Additionally, it has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research include investigating its potential therapeutic applications and mechanism of action, as well as its potential applications in other scientific fields.

Synthesis Methods

The synthesis of N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 2-(4-bromo-2-chlorophenoxy)acetic acid. This intermediate is then reacted with 1,3-diaminobenzene in the presence of a coupling agent to form this compound.

Scientific Research Applications

N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential applications in various scientific fields. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antibacterial agent due to its ability to inhibit the growth of bacterial cells.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c16-11-6-7-13(12(17)8-11)21-9-14(20)22-19-15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTPFUYKXLZLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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